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Compound of Interest

Compound Name:
2-amino-2-(2-

chlorophenyl)propanoic Acid

CAS No.: 500698-02-2

Cat. No.: B2895715

Get Quote

Product Focus: 2-amino-2-(2-chlorophenyl)propanoic Acid Common Name:

-Methyl-2-chlorophenylalanine Application: Non-proteinogenic amino acid scaffold for peptide
mimetics and conformational constraints.

Executive Summary & Technical Context[1][2][3][4]
[5][6][7][8]
In drug discovery,

-disubstituted amino acids are critical for constraining peptide backbone conformation, often
inducing helical structures (e.g.,

-helix) and improving metabolic stability against proteases.

This guide provides a structural analysis of 2-amino-2-(2-chlorophenyl)propanoic acid.

Unlike standard Phenylalanine (Phe), this molecule possesses a quaternary
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-carbon and an ortho-chloro substituent. These structural modifications drastically alter the

H NMR spectral landscape.

Key Diagnostic Features:

Loss of

-Proton Signal: The signature

-proton multiplet of Phe (approx. 3.9–4.0 ppm) is replaced by a quaternary center.

Appearance of Methyl Singlet: A sharp 3H singlet appears in the aliphatic region (1.5–1.8

ppm).

Diastereotopic

-Protons: Due to the chiral quaternary center, the benzylic methylene protons become
magnetically non-equivalent, splitting into an AB system (unlike the simpler doublet often
seen in achiral analogs).

Aromatic Deshielding: The 2-chloro substituent breaks the magnetic equivalence of the

aromatic ring, creating a distinct splitting pattern compared to the unsubstituted phenyl ring.

Experimental Methodology
To ensure reproducibility and accurate spectral assignment, the following protocol utilizes

DMSO-

. While D

O is common for amino acids, it suppresses exchangeable protons (NH

/COOH) which are vital for purity assessment in synthetic intermediates.

Protocol: Sample Preparation & Acquisition
Reagents:

Analyte: 2-amino-2-(2-chlorophenyl)propanoic acid (>95% purity).
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Solvent: DMSO-

(99.9% D) + 0.03% TMS (v/v).

Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).

Workflow:

Weighing: Dispense 10–15 mg of the solid acid into a clean vial.

Solvation: Add 600

L of DMSO-

. Vortex for 30 seconds.

Note: If the zwitterionic form resists solvation, add 10

L of DCl or TFA-

to protonate the carboxylate and break the lattice, though this will shift NH signals.

Acquisition Parameters (400 MHz or higher):

Pulse Sequence:zg30 (30° pulse angle).

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of the quaternary methyl).

Scans (NS): 16–32.

Temperature: 298 K.[1]

Spectral Interpretation & Comparative Analysis
The following section compares the target molecule against Standard Phenylalanine and

-Methylphenylalanine to highlight the specific shifts caused by the chloro- and methyl-
substituents.
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Comparative Data Table ( H NMR in DMSO- )

Feature
Target:

-Methyl-2-Cl-Phe

Comparator A:

Phenylalanine
(Phe)

Comparator B:

-
Methylphenylalanin
e

-Position
Quaternary (No

Signal)
3.5–4.0 ppm (dd or m,

1H)

Quaternary (No

Signal)

-Methyl 1.5–1.7 ppm (s, 3H) N/A 1.4–1.6 ppm (s, 3H)

-CH 3.2–3.6 ppm (AB

quartet, 2H)
2.9–3.2 ppm (dd, 2H)

3.0–3.2 ppm (AB q,

2H)

Aromatic
4H, Multiplet

(Asymmetric)

5H, Multiplet (7.2–7.4

ppm)

5H, Multiplet (7.2–7.4

ppm)

Amine (NH

)

Broad s

(Exchangeable)
Broad s Broad s

Key Difference
Diastereotopic AB

system + Cl-shift -H coupling present
Symmetric aromatic

ring

Detailed Region Analysis
Region 1: The Aliphatic Zone (1.0 – 4.0 ppm)

The Methyl Singlet (

1.6 ppm): This is the most distinct marker of the reaction success (e.g., alkylation of an
enolate). It appears as a sharp singlet because it is attached to a quaternary carbon and has
no vicinal protons to couple with.

The Diastereotopic Methylene (

3.4 ppm):
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Mechanism:[2] The C2 center is chiral.[3] Consequently, the two protons on C3 (benzylic)

"see" different magnetic environments. They are diastereotopic.

Appearance: Instead of a singlet or a simple doublet, you will observe an AB quartet (two

doublets leaning toward each other) with a large geminal coupling constant (

Hz).

Contrast: In standard Phenylalanine, these protons couple to the

-proton, creating a dd (doublet of doublets). In the target molecule, the

-proton is gone, so the splitting is purely geminal between the two

-protons.

Region 2: The Aromatic Zone (7.0 – 7.6 ppm)
The Ortho-Chloro Effect:

The 2-chloro substituent exerts a deshielding effect and steric hindrance.

The symmetry of the phenyl ring is broken. Unlike the 5-proton multiplet of Phe, the target

molecule shows a 4-proton pattern.

H-3 and H-6 Differentiation: The proton adjacent to the Chlorine (H-3) and the proton

adjacent to the methylene bridge (H-6) will shift distinctively, often widening the aromatic

range compared to the unsubstituted analog.

Logic Flow & Assignment Strategy
The following diagram illustrates the decision-making process for confirming the structure of 2-
amino-2-(2-chlorophenyl)propanoic acid using NMR.
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Crude Product Analysis

Check 3.5 - 4.0 ppm Region

Signal Present?
(Multiplet)

Yes

Signal Absent?
(Quaternary C Formed)

No

Doublet of Doublets
(Coupled to Alpha-H)

Check 1.5 - 1.8 ppm

Sharp Singlet (3H)?

Yes

Check 3.0 - 3.6 ppm (Beta-CH2)

Pattern Analysis

AB Quartet
(Diastereotopic)

Check Aromatic Region

Starting Material / Impurity

Unreacted Phe

Integration Count

4H (Substituted)5H (Unsubstituted)

Confirmed Structure:
alpha-Methyl-2-Cl-Phe

Missing Cl

Click to download full resolution via product page

Figure 1: Structural assignment logic tree. Green paths indicate confirmation of the target
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-disubstituted amino acid.

Troubleshooting & Common Pitfalls
Rotational Barriers
The steric bulk of the ortho-chloro group combined with the

-methyl group can restrict rotation around the C

-C

bond.

Observation: Broadening of the AB quartet or aromatic signals at room temperature.

Solution: Perform Variable Temperature (VT) NMR. Heating the sample to 40–50°C in

DMSO-

often sharpens the signals by accelerating conformational exchange.

Water Suppression Artifacts
If using a solvent suppression pulse sequence (e.g., zgpr) to remove water from wet DMSO:

Risk: The

-methyl signal (

1.6 ppm) is far enough from water (

3.3 ppm) to be safe, but ensure the excitation bandwidth covers the full range.

Recommendation: Use standard 1D proton (zg30) first. Only use suppression if the water

peak overlaps with the critical

-CH

AB quartet (

3.2–3.6 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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